molecular formula C24H16N2O B11562732 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11562732
M. Wt: 348.4 g/mol
InChI Key: QEFTVTCOHNHUPX-UHFFFAOYSA-N
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Description

3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile is a complex organic compound belonging to the class of benzochromenes This compound is characterized by the presence of an amino group, a naphthyl group, and a carbonitrile group attached to a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-step process. One common method involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction proceeds via a [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide . The reaction conditions often require heating equimolar amounts of β-aminoacrylonitriles and Mannich base under reflux in DMF for 1 hour, followed by preparative separation by column chromatography .

Industrial Production Methods

the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzochromenes .

Scientific Research Applications

3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

3-amino-1-naphthalen-1-yl-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C24H16N2O/c25-14-20-22(19-11-5-8-15-6-1-3-9-17(15)19)23-18-10-4-2-7-16(18)12-13-21(23)27-24(20)26/h1-13,22H,26H2

InChI Key

QEFTVTCOHNHUPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3C5=CC=CC=C5C=C4)N)C#N

Origin of Product

United States

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